molecular formula C24H49N3O B14370039 3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one CAS No. 90577-96-1

3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one

Cat. No.: B14370039
CAS No.: 90577-96-1
M. Wt: 395.7 g/mol
InChI Key: FMMWIOWQLPWKRN-UHFFFAOYSA-N
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Description

3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one is an organic compound characterized by its unique structure, which includes a dioctylamino group and a tetramethylimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one typically involves the reaction of dioctylamine with a suitable precursor that contains the imidazolidinone core. One common method is the alkylation of dioctylamine with a halogenated imidazolidinone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dioctylamino group, where nucleophiles like halides or alkoxides replace the dioctylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.

Scientific Research Applications

3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The dioctylamino group can facilitate binding to hydrophobic pockets in proteins, while the imidazolidinone core may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(Dioctylamino)methyl]-1,2,2-trimethylcyclopentylmethanol: Similar in structure but with a cyclopentyl ring instead of an imidazolidinone core.

    N,N-Dioctylamine: Lacks the imidazolidinone core and has different reactivity and applications.

Uniqueness

3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one is unique due to its combination of a dioctylamino group and a tetramethylimidazolidinone core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

90577-96-1

Molecular Formula

C24H49N3O

Molecular Weight

395.7 g/mol

IUPAC Name

3-[(dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one

InChI

InChI=1S/C24H49N3O/c1-7-9-11-13-15-17-19-26(20-18-16-14-12-10-8-2)21-27-22(28)23(3,4)25-24(27,5)6/h25H,7-21H2,1-6H3

InChI Key

FMMWIOWQLPWKRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CN1C(=O)C(NC1(C)C)(C)C

Origin of Product

United States

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